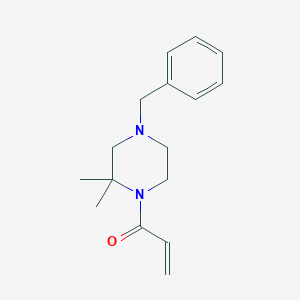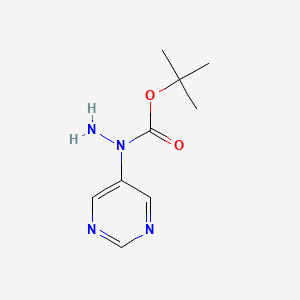
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Übersicht
Beschreibung
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a novel sesquiterpenoid compound isolated from the culture broth of the fungus Penicillium species SS080624SCf1. This compound was discovered during a screening program for new metabolites from tunicate-derived fungi. It has shown promising results in preclinical studies, particularly in its cytotoxicity against certain cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is primarily obtained through the fermentation of the Penicillium species SS080624SCf1. The culture broth is subjected to various extraction and purification processes to isolate the compound. The structure of JBIR 27 was determined using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Industrial Production Methods: Currently, the production of this compound is limited to laboratory-scale fermentation processes. The industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and improving the yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Wissenschaftliche Forschungsanwendungen
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and for developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacterial strains.
Wirkmechanismus
The mechanism of action of 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets within the cell. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death). The compound likely interacts with cellular pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique among sesquiterpenoids due to its specific structure and biological activity. Similar compounds include:
Sporogen-AO1: Another sesquiterpenoid isolated from the same Penicillium species, known for its cytotoxic properties.
Phomenone: A related compound with similar structural features but different biological activities.
Petasol: Another sesquiterpenoid with antimicrobial properties
This compound stands out due to its unique combination of cytotoxic and antimicrobial activities, making it a promising candidate for further research and development.
Eigenschaften
IUPAC Name |
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-7-15(8-16)10(3)13(17)5-4-11(15)6-14(12)18/h6,10,12-13,16-17H,1,4-5,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPARNCTMSWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2=CC(=O)C(CC12CO)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B2413497.png)

![10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2413501.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2413505.png)

![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
![2,2-dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2413513.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)

